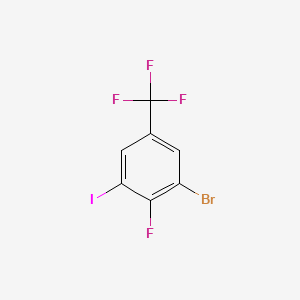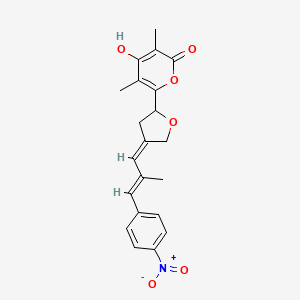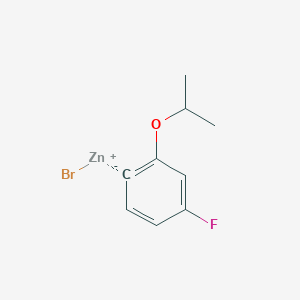
(4-Fluoro-2-i-propyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-fluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of both zinc and bromine, making it useful in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of (4-fluoro-2-iso-propyloxyphenyl)magnesium bromide with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-fluoro-2-iso-propyloxyphenyl)MgBr+ZnBr2→(4-fluoro-2-iso-propyloxyphenyl)ZnBr+MgBr2
Industrial Production Methods
Industrial production of (4-fluoro-2-iso-propyloxyphenyl)zinc bromide involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The product is typically stored in tetrahydrofuran to maintain its stability and prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
(4-fluoro-2-iso-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Cross-coupling reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Substitution reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium catalysts: Often used in cross-coupling reactions.
Inert atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Tetrahydrofuran: Used as a solvent to stabilize the organozinc compound.
Major Products Formed
Biaryl compounds: Formed in cross-coupling reactions.
Substituted phenyl derivatives: Formed in substitution reactions.
Applications De Recherche Scientifique
(4-fluoro-2-iso-propyloxyphenyl)zinc bromide has several applications in scientific research:
Organic synthesis: Used to create complex organic molecules through cross-coupling reactions.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material science: Utilized in the preparation of organic materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-fluoro-2-iso-propyloxyphenyl)zinc bromide involves the transfer of the phenyl group to a target molecule. In cross-coupling reactions, the zinc atom coordinates with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. The molecular targets and pathways involved include the activation of the zinc-bromide bond and the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-fluoro-2-iso-propyloxyphenyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.
(2-tert-butoxy-2-oxo-ethyl)zinc bromide: Another organozinc compound with different substituents.
Uniqueness
(4-fluoro-2-iso-propyloxyphenyl)zinc bromide is unique due to its specific combination of a fluorinated phenyl group and a zinc-bromide bond, which provides distinct reactivity and stability compared to other organozinc compounds.
Propriétés
Formule moléculaire |
C9H10BrFOZn |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-propan-2-yloxybenzene-4-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-7(2)11-9-5-3-4-8(10)6-9;;/h3-4,6-7H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IOPPHLQQIBURGU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


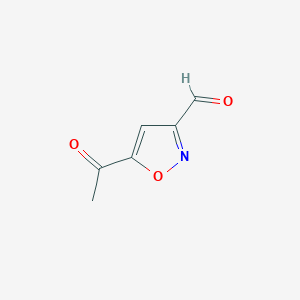
![4-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14889795.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)

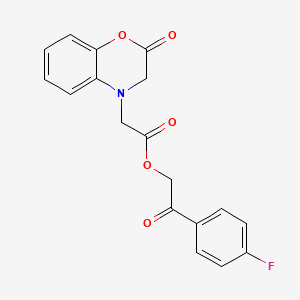
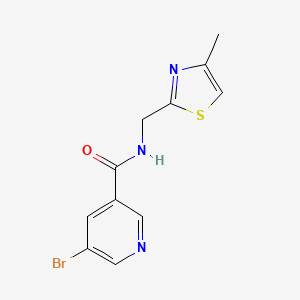
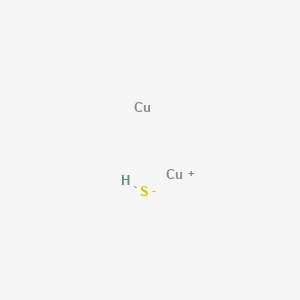
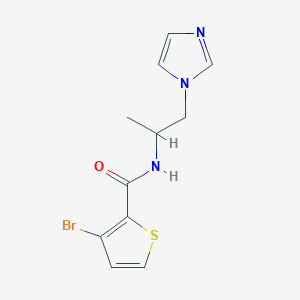
![3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14889845.png)
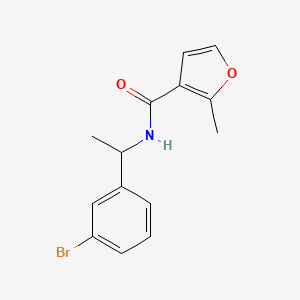
![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)
